molecular formula C16H24N2O3 B1613195 3-(4-Methyl-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 954228-61-6

3-(4-Methyl-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B1613195
M. Wt: 292.37 g/mol
InChI Key: LOOIRSPCGXHEHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methyl-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester, commonly known as MP-10, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MP-10 is a piperidine derivative that has been synthesized through various methods and has shown promising results in various biochemical and physiological studies.

Scientific Research Applications

MP-10 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, MP-10 has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, MP-10 has been shown to reduce amyloid-beta levels and improve cognitive function. In Parkinson's disease research, MP-10 has been shown to protect dopaminergic neurons and improve motor function.

Mechanism Of Action

The mechanism of action of MP-10 is not fully understood. However, it has been shown to interact with various proteins and enzymes, including histone deacetylases, acetylcholinesterase, and monoamine oxidase. MP-10 has also been shown to modulate various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-kappaB pathway.

Biochemical And Physiological Effects

MP-10 has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. MP-10 has also been shown to improve mitochondrial function and reduce oxidative stress.

Advantages And Limitations For Lab Experiments

MP-10 has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, MP-10 has limitations, including its low bioavailability and potential toxicity at high doses.

Future Directions

There are several future directions for MP-10 research, including exploring its potential therapeutic applications in other diseases, understanding its mechanism of action, and improving its bioavailability. Additionally, the development of novel derivatives of MP-10 may lead to the discovery of more potent and selective compounds.

properties

IUPAC Name

tert-butyl 3-(4-methylpyridin-2-yl)oxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-12-7-8-17-14(10-12)20-13-6-5-9-18(11-13)15(19)21-16(2,3)4/h7-8,10,13H,5-6,9,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOIRSPCGXHEHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)OC2CCCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647922
Record name tert-Butyl 3-[(4-methylpyridin-2-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methyl-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester

CAS RN

954228-61-6
Record name tert-Butyl 3-[(4-methylpyridin-2-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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